2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide
Description
Properties
Molecular Formula |
C9H9F9INO |
|---|---|
Molecular Weight |
445.06 g/mol |
IUPAC Name |
2-iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide |
InChI |
InChI=1S/C9H9F9INO/c10-6(11,2-1-3-20-5(21)4-19)7(12,13)8(14,15)9(16,17)18/h1-4H2,(H,20,21) |
InChI Key |
GEIZFDYFOMQTHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CNC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide typically involves the following steps:
Acetamidation: The acetamide group is introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine precursor.
Perfluorination: The perfluorinated heptyl chain is synthesized through fluorination reactions, often involving perfluoroalkyl iodides.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substituted Derivatives: Products where the iodine atom is replaced by other functional groups.
Oxidized or Reduced Compounds: Products with altered oxidation states or reduced functional groups.
Scientific Research Applications
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide involves its reactivity with various molecular targets:
Molecular Targets: The iodine atom and perfluorinated chain interact with nucleophiles and electrophiles, facilitating substitution and coupling reactions.
Pathways Involved: The compound can participate in pathways involving oxidative addition, reductive elimination, and nucleophilic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Substituent Variations
- Target Compound: The nonafluoroheptyl group confers extreme hydrophobicity and chemical inertness. Similar fluorinated blocks, such as those in poly[(3-hexylthiophene)-block-(3-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)thiophene)] (), demonstrate enhanced solubility in fluorinated solvents and thermal stability, suggesting analogous behavior for the acetamide derivative .
- Analog 1 : 2-Iodo-N-(1-methyl-2-(3,4,5-trimethoxybenzoyl)-1H-indol-3-yl)acetamide (Compound 14, ) features an indole moiety with methoxy groups. It was synthesized via fast chromatography (79% yield, m.p. 239–241°C), indicating robust crystallinity despite bulky substituents .
- Analog 2: 2-Iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33, ) contains a propargyl group.
Fluorinated Chain Length Effects
- The nonafluoroheptyl group’s length may improve lipid membrane penetration or reduce metabolic degradation .
Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations :
- Melting Points : Bulky aromatic substituents (e.g., indole in Compound 14) result in higher melting points (>200°C), while aliphatic fluorinated chains may lower crystallinity due to conformational flexibility .
- Reactivity: Propargyl-substituted iodoacetamide (Compound 33) shows low synthetic yield, suggesting steric or electronic challenges. The nonafluoroheptyl group’s electron-withdrawing nature may similarly hinder nucleophilic substitution .
Biological Activity
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₉H₉F₉INO
- Molecular Weight : 445.06 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activity of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is primarily characterized by its interactions with various biological systems. The compound's fluorinated structure may contribute to its lipophilicity and ability to interact with biological membranes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of iodine may play a role in disrupting microbial cell walls.
- Anticancer Potential : Research indicates that halogenated compounds can exhibit cytotoxic effects on cancer cells. The specific mechanisms by which 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide induces apoptosis in cancer cells are still under investigation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Inhibition studies are necessary to elucidate the specific targets.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 200 |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC₅₀ (µM) | Treatment Duration (hours) |
|---|---|---|
| HeLa | 25 | 24 |
| MCF-7 | 30 | 48 |
Safety and Toxicity
Toxicological assessments indicate that while the compound shows promising biological activity, it also poses risks. Acute toxicity studies reveal skin irritation potential and respiratory hazards upon exposure. Proper handling and safety measures are recommended when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
